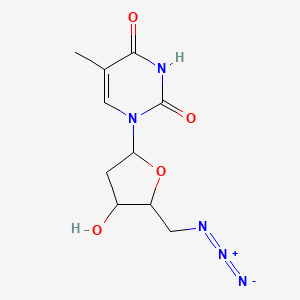

5'-azido-(5'-deoxy)thymidine

Description

Context within Modified Nucleoside Chemistry

Nucleoside analogues, which are structurally similar to the nucleosides that constitute DNA and RNA, are fundamental in biomedical research and drug discovery. frontiersin.org These modified molecules can mimic endogenous nucleosides, allowing them to interact with cellular machinery. frontiersin.org 5'-Azido-(5'-deoxy)thymidine is a prime example of a modified nucleoside designed for specific research applications rather than direct therapeutic use. Unlike its well-known cousin, 3'-azido-3'-deoxythymidine (AZT or Zidovudine), which has an azido (B1232118) group at the 3' position and is a potent antiretroviral drug, 5'-azido-(5'-deoxy)thymidine lacks direct antiviral activity. frontiersin.org This highlights the critical importance of the substitution position on the biological function of nucleoside analogues.

The primary role of 5'-azido-(5'-deoxy)thymidine is as a chemical building block. Researchers utilize it to synthesize more complex molecules, particularly modified oligonucleotides (short DNA or RNA strands). researchgate.netacs.org By incorporating this azido-modified nucleoside into a DNA sequence, scientists can introduce a specific, reactive "handle" at a predetermined location. researchgate.net This handle can then be used for a variety of downstream applications, such as attaching labels or other molecules to study biological processes. The synthesis of these building blocks has been refined, with efficient one-pot and multi-step strategies developed to produce the compound in high yields. researchgate.netsmolecule.com

Significance of Azido Functionalization in Nucleoside Analogues

The introduction of an azido (-N₃) group into a nucleoside is a key chemical strategy that unlocks a powerful set of biochemical tools. The azido group is relatively stable and does not interfere with most biological processes, making it bio-orthogonal. biosynth.com Its true significance lies in its ability to participate in highly specific and efficient chemical reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. acs.org The CuAAC reaction forges a stable triazole linkage between an azide-functionalized molecule (like 5'-azido-(5'-deoxy)thymidine) and a molecule containing an alkyne group. acs.org This capability is widely exploited in molecular biology for:

Fluorescent Labeling: By incorporating 5'-azido-(5'-deoxy)thymidine into an oligonucleotide, scientists can "click" a fluorescent dye containing an alkyne group onto the DNA strand. This allows for the real-time tracking and visualization of nucleic acids within cells, providing insights into processes like DNA-protein interactions. ontosight.ai

Bioconjugation: This technique allows for the precise attachment of various molecules, such as biotin (B1667282) (for purification), peptides, or drugs, to DNA or RNA sequences. biosynth.comontosight.ai

Assembly of Complex Structures: The click reaction can be used to ligate, or join, different oligonucleotide strands together, enabling the chemical synthesis of very long DNA molecules or the creation of novel DNA-based nanostructures. acs.orgglenresearch.com

Furthermore, the 5'-azido group can be chemically reduced to a 5'-amino group. nih.gov This amino-functionalized nucleoside is another valuable intermediate, offering a different set of chemical reactions for conjugation and modification. nih.gov The versatility of the azido group makes 5'-azido-(5'-deoxy)thymidine and similar analogues indispensable reagents for advanced research in genomics, diagnostics, and materials science. nih.govtargetmol.com

Data Tables

Table 1: Physicochemical Properties of 5'-Azido-(5'-deoxy)thymidine

| Property | Value |

| IUPAC Name | 1-[4-hydroxy-5-(azidomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

| Molecular Formula | C₁₀H₁₃N₅O₄ |

| Molecular Weight | 267.24 g/mol |

| CAS Number | 19316-85-9 |

| Appearance | White or off-white solid |

| Storage | 2°C - 8°C, protected from light |

This table contains data sourced from multiple references. smolecule.combiosynth.compannacean.com

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

1-[5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18) |

InChI Key |

GKEHVJFBPNPCKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 5 Azido 5 Deoxy Thymidine

Bioorthogonal Click Chemistry Applications

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for biological applications. idtdna.combioclone.net The azide (B81097) group of 5'-azido-(5'-deoxy)thymidine is a prime substrate for these reactions, particularly azide-alkyne cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. nih.govatdbio.com This reaction has become a cornerstone of bioconjugation due to its reliability and the stability of the resulting triazole linkage. bioclone.netnih.gov In the context of 5'-azido-(5'-deoxy)thymidine, the CuAAC reaction allows for its efficient coupling to a diverse range of molecules bearing a terminal alkyne.

The reaction is typically carried out in aqueous buffers, often with a co-solvent like acetonitrile (B52724), and requires a source of copper(I) ions. nih.gov The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, with the addition of a reducing agent like sodium ascorbate. nih.gov

Detailed Research Findings:

Reaction Conditions: The CuAAC reaction with 5'-azido-(5'-deoxy)thymidine and various alkynes generally proceeds to completion within hours at room temperature. nih.gov

Yields: High yields of the 1,4-disubstituted 1,2,3-triazole products are consistently reported. nih.gov

Applications: This reaction has been instrumental in synthesizing novel nucleoside analogs and for labeling oligonucleotides. nih.govnih.gov For instance, it has been used to create libraries of 1,2,3-triazole-containing thymidine (B127349) derivatives for biological screening. nih.gov

Interactive Data Table: Key Features of CuAAC with 5'-Azido-(5'-deoxy)thymidine

| Parameter | Description | Typical Conditions/Observations |

|---|---|---|

| Catalyst | Copper(I) ions, often generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). nih.gov | Catalytic amounts are sufficient. |

| Reactants | 5'-azido-(5'-deoxy)thymidine and a terminal alkyne. | A wide variety of alkynes can be used. nih.gov |

| Solvent | Aqueous buffers, often with organic co-solvents like DMSO or acetonitrile. nih.govgenelink.com | Acetonitrile can also act as a ligand to stabilize the copper catalyst. nih.gov |

| Temperature | Typically ambient room temperature. nih.gov | Mild conditions preserve the integrity of biomolecules. |

| Reaction Time | Generally completes within a few hours. nih.gov | Fast kinetics are a hallmark of click chemistry. |

| Product | Exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov | High regioselectivity is a key advantage. |

Ligand Design for Optimized Click Reactions in Nucleic Acid Contexts

In the context of CuAAC reactions involving nucleic acids, the design of the copper-coordinating ligand is crucial. Ligands serve to stabilize the catalytically active copper(I) oxidation state, prevent copper-mediated damage to the nucleic acid, and accelerate the reaction rate. nih.gov

A variety of ligands have been developed and utilized for this purpose, with tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) being among the most common. lumiprobe.com The choice of ligand can significantly impact the efficiency and outcome of the click reaction.

Detailed Research Findings:

Ligand Function: Ligands like THPTA not only accelerate the CuAAC reaction but also protect biomolecules from oxidative damage by reactive oxygen species that can be generated under the reaction conditions. nih.gov

Water-Soluble Ligands: The development of water-soluble ligands such as THPTA and BTTAA has been pivotal for performing click chemistry on nucleic acids in completely aqueous environments. lumiprobe.com

"Ligandless" Systems: In some cases, co-solvents like acetonitrile have been shown to stabilize the copper(I) catalyst, obviating the need for a dedicated ligand and simplifying purification. nih.gov

Reduction to 5'-Amino Derivatives

The azide group of 5'-azido-(5'-deoxy)thymidine can be readily reduced to a primary amine, yielding 5'-amino-5'-deoxythymidine. This transformation provides an alternative route for conjugation, as the resulting amino group can be reacted with a variety of electrophiles, such as activated esters, to form stable amide bonds.

Several methods are available for the reduction of azides to amines. A common and mild method suitable for nucleosides is the use of thiols, such as dithiothreitol (B142953) (DTT). researchgate.net

Detailed Research Findings:

Thiol-Mediated Reduction: Incubation of 3'-azidothymidine (a related compound) with thiols like dithiothreitol, glutathione, or mercaptoethanol at physiological pH and temperature results in the quantitative reduction of the azido (B1232118) group to an amine. researchgate.net The reaction is first-order in both the azide and the thiol. researchgate.net

Synthetic Utility: This reduction provides a convenient method for the synthesis of 5'-amino-5'-deoxythymidine, a valuable building block for further derivatization. nih.gov

Other Selective Chemical Transformations of the Azido Moiety

While click chemistry and reduction are the most common transformations, the azido group can participate in other selective reactions. For example, the Staudinger ligation, which involves the reaction of an azide with a phosphine, forms an aza-ylide intermediate that can be trapped to form a stable amide bond. uni-konstanz.de Although less common than click chemistry for this particular compound, it represents another bioorthogonal ligation strategy.

Conjugation to Diverse Biomolecules and Surfaces for Research Purposes

The ability to derivatize 5'-azido-(5'-deoxy)thymidine through the reactions described above allows for its conjugation to a wide array of molecules and materials. This has been extensively used for various research purposes.

Detailed Research Findings:

Biomolecule Labeling: 5'-azido-(5'-deoxy)thymidine, after incorporation into oligonucleotides, can be "clicked" to fluorescent dyes, biotin (B1667282), or other reporter molecules for applications in bioimaging and diagnostics. nih.gov

Surface Immobilization: Oligonucleotides containing this modified nucleoside can be tethered to solid supports or surfaces, which is useful for the development of DNA microarrays and biosensors.

Drug Delivery: The conjugation of therapeutic agents or targeting moieties to oligonucleotides via the 5'-azido group is an active area of research.

Molecular and Cellular Mechanisms of 5 Azido 5 Deoxy Thymidine Action in Research Models

Enzymatic Interactions and Substrate Specificity

The molecular behavior of 5'-azido-(5'-deoxy)thymidine is defined by its interactions with various enzymes. The substitution at the 5'-carbon, the primary site of phosphorylation, dictates its role as a substrate or inhibitor.

Phosphorylation Pathways of 5'-Azido-(5'-deoxy)thymidine

For comparison, a related compound, 5'-amino-5'-deoxythymidine, was found to be a poor substrate for non-viral thymidine (B127349) kinase and thymidylate kinase. nih.gov However, it was specifically phosphorylated to its diphosphate (B83284) derivative by the herpes simplex virus type 1-encoded pyrimidine (B1678525) deoxyribonucleoside kinase, bypassing the typical monophosphate intermediate. nih.gov Whether 5'-azido-(5'-deoxy)thymidine follows a similar, atypical phosphorylation pathway, particularly by viral or specialized bacterial kinases, remains an area for further investigation.

Recognition by Nucleotidyl Transferases (e.g., Terminal Deoxynucleotidyl Transferases (TdTs))

There is currently no specific scientific evidence to suggest that 5'-azido-(5'-deoxy)thymidine, in its native or a phosphorylated form, is recognized as a substrate by nucleotidyl transferases such as Terminal Deoxynucleotidyl Transferase (TdT). TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. neb.com For a nucleoside analogue to be incorporated by TdT, it must first be converted to its triphosphate form. The potential inability of 5'-azido-(5'-deoxy)thymidine to undergo standard cellular phosphorylation presents a significant barrier to its recognition and use by TdTs.

Interactions with Nucleic Acid Polymerases (e.g., Viral Polymerases)

5'-Azido-(5'-deoxy)thymidine has been identified as an effective inhibitor of DNA synthesis. biosynth.com Its mechanism involves binding to the enzyme DNA polymerase, which leads to a reduction in the rate of DNA synthesis and subsequent inhibition of cell growth. biosynth.com Furthermore, the presence of the azide (B81097) group is suggested to enhance its capacity to inhibit reverse transcriptase, a type of DNA polymerase used by retroviruses. targetmol.com This indicates that the compound may act as a competitive inhibitor or a chain terminator after a potential, albeit unconfirmed, intracellular activation step.

Inhibition of Specific Enzyme Targets (e.g., Thymidine Monophosphate Kinase)

A primary and well-documented molecular target of 5'-azido-(5'-deoxy)thymidine is the thymidine monophosphate kinase from Mycobacterium tuberculosis (TMPKmt). targetmol.combioscience.co.uklookchem.com This enzyme is crucial for the DNA replication of the tuberculosis bacterium, as it catalyzes the phosphorylation of thymidine monophosphate (TMP) to thymidine diphosphate (TDP), a necessary step in the synthesis of thymidine triphosphate (TTP) for DNA assembly. bioscience.co.uklookchem.com By inhibiting TMPKmt, 5'-azido-(5'-deoxy)thymidine disrupts this essential pathway, highlighting its potential as an anti-tuberculosis agent. targetmol.combioscience.co.uk

Table 1: Documented Enzyme Inhibition by 5'-Azido-(5'-deoxy)thymidine

| Enzyme Target | Organism | Effect | Reference(s) |

| DNA Polymerase | General | Inhibition of DNA synthesis | biosynth.com |

| Reverse Transcriptase | Viral (general) | Inhibition | targetmol.com |

| Thymidine Monophosphate Kinase (TMPKmt) | Mycobacterium tuberculosis | Inhibition | targetmol.combioscience.co.uklookchem.com |

Interference with De Novo Nucleic Acid Synthesis in Cellular Systems

Specific research detailing the direct interference of 5'-azido-(5'-deoxy)thymidine with de novo nucleic acid synthesis pathways has not been extensively reported. De novo synthesis pathways build nucleotides from simpler precursor molecules, as opposed to the salvage pathways which recycle pre-existing nucleosides. While some nucleoside analogues interfere with these pathways, the primary mechanism described for 5'-azido-(5'-deoxy)thymidine is the inhibition of enzymes within the salvage pathway (like TMPKmt) and DNA replication machinery. biosynth.combioscience.co.uk

Modulation of Cellular Processes at a Molecular Level

The primary molecular modulation exerted by 5'-azido-(5'-deoxy)thymidine is the disruption of DNA synthesis. biosynth.com By targeting DNA polymerases, the compound directly impedes the replication of genetic material. biosynth.com In the context of Mycobacterium tuberculosis, its specific inhibition of TMPKmt represents a targeted modulation of the nucleotide salvage pathway, which is essential for the pathogen's ability to replicate its DNA. targetmol.comlookchem.com This targeted enzymatic inhibition is the basis for its potential therapeutic effect, modulating a critical cellular process in the pathogen while having different effects on host cells. biosynth.com

Applications of 5 Azido 5 Deoxy Thymidine in Preclinical Research and Chemical Biology

Development of Nucleic Acid Labeling and Probes

The azide (B81097) group on 5'-azido-(5'-deoxy)thymidine is chemically stable and bio-orthogonal, meaning it does not react with biological molecules inside a cell. biosynth.com This feature makes it an ideal chemical reporter for labeling nucleic acids through highly specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.orgnih.gov This reaction forms a stable triazole linkage between the azide-modified nucleic acid and a molecule containing an alkyne group, such as a fluorophore or a biotin (B1667282) tag. biosynth.com

The introduction of a 5'-azide group into a DNA or RNA strand allows for its covalent conjugation with a wide array of reporter molecules. researchgate.net By reacting an oligonucleotide containing 5'-azido-(5'-deoxy)thymidine with a fluorescent dye that has been modified to include a terminal alkyne, a stable, fluorescently tagged nucleic acid can be created. biosynth.com This post-synthesis modification strategy is advantageous as it allows for the incorporation of a broad range of functionalities that might not be stable under the conditions of chemical oligonucleotide synthesis. nih.gov

This labeling technique is a cornerstone for various analytical methods. For instance, 5'-azido-5'-deoxythymidine has been synthesized and subsequently labeled with ferrocene, demonstrating its utility in creating electrochemically active DNA probes. biosynth.com Fluorescently labeled nucleic acids are essential for applications such as fluorescence microscopy, flow cytometry, and hybridization assays like fluorescence in situ hybridization (FISH). biosynth.comxobi.net

The azide functionality of 5'-azido-(5'-deoxy)thymidine is instrumental in the development of nucleic acid-based biosensors. researchgate.netscienceopen.com These sensors often rely on the immobilization of specific DNA or RNA probes onto a solid surface, such as a gold electrode or a nanoparticle. scienceopen.comnih.gov The CuAAC click reaction provides a highly efficient and specific method for covalently attaching 5'-azido-functionalized oligonucleotides to a sensor surface that has been pre-functionalized with alkyne groups.

This immobilization strategy is crucial for creating robust and sensitive detection platforms. nih.gov Once the probe is anchored, it can capture complementary target sequences from a sample, generating a detectable signal. The stability of the triazole linkage formed during the click reaction ensures that the probe remains attached to the sensor surface even under stringent assay conditions, enhancing the reliability and reusability of the biosensor. encyclopedia.pub

Attaching fluorescent probes to nucleic acids via the 5'-azide handle facilitates the real-time tracking and visualization of their dynamics and interactions within living systems. biosynth.comnih.gov Because the azide-alkyne cycloaddition is a bio-orthogonal reaction, it can be performed in complex biological environments without interfering with cellular processes. biosynth.com This allows researchers to introduce azide-modified oligonucleotides into cells and subsequently label them in situ with a fluorescent alkyne probe to study processes like gene expression, RNA localization, and DNA repair. nih.gov

The ability to visualize these processes in real time provides invaluable insights into the fundamental mechanisms of cell biology. nih.gov For example, tracking the movement of a specific mRNA molecule from the nucleus to the cytoplasm can help elucidate the mechanisms of gene regulation.

Construction of Modified Nucleic Acids and Analogues

Beyond labeling, 5'-azido-(5'-deoxy)thymidine serves as a critical building block for synthesizing nucleic acids with fundamentally altered structures, such as those with modified backbones.

Direct enzymatic incorporation of 5'-azido-(5'-deoxy)thymidine into a growing DNA or RNA chain by polymerases is not feasible. This is because the 5' position, which is modified with the azide group, is the site where the triphosphate necessary for polymerase-mediated elongation would be attached. mdpi.com However, 5'-azido-(5'-deoxy)thymidine is readily converted into a phosphoramidite (B1245037) building block for use in standard solid-phase chemical oligonucleotide synthesis. researchgate.nettwistbioscience.com This process allows for the precise placement of an azide group at the 5'-terminus of a synthetic DNA or RNA strand. researchgate.net

These 5'-azido-terminated oligonucleotides can then be used in subsequent enzymatic reactions. For example, they can be joined to other DNA or RNA fragments using ligase enzymes, provided the resulting linkage is recognized by the enzyme. More significantly, these modified strands can serve as primers or templates in polymerase chain reactions (PCR), leading to the creation of larger, modified DNA constructs. researchgate.netnih.gov

| Synthesis Step | Description | Relevance of 5'-Azido-(5'-deoxy)thymidine |

| Phosphoramidite Synthesis | The 5'-azido-(5'-deoxy)thymidine nucleoside is chemically converted into a phosphoramidite reagent. researchgate.net | This creates the necessary building block for automated DNA synthesis. twistbioscience.com |

| Solid-Phase Synthesis | The phosphoramidite is used to add the 5'-azido-terminated nucleotide at a specific position (typically the 5'-end) of a growing oligonucleotide chain on a solid support. researchgate.net | Enables the creation of custom DNA/RNA strands with a terminal azide group. |

| Post-Synthesis Applications | The resulting azide-modified oligonucleotide is purified and used in further applications. | The strand can be used for labeling, immobilization, or ligation to form Xeno Nucleic Acids. researchgate.netnih.gov |

Xeno Nucleic Acids (XNAs) are synthetic analogues of DNA and RNA that contain non-natural backbones, sugars, or bases. wikipedia.org 5'-azido-(5'-deoxy)thymidine is a key component in the synthesis of a class of XNAs where the natural phosphodiester linkage in the backbone is replaced by a triazole ring. nih.govcambridge.org

This is achieved by using a CuAAC "click" reaction to ligate a 5'-azido-terminated oligonucleotide with another oligonucleotide that has a 3'-alkyne modification. cambridge.org The resulting triazole linkage is uncharged and has different geometric and stability properties compared to the natural phosphodiester backbone. nih.gov Remarkably, research has shown that certain triazole linkages are biocompatible and can be recognized and processed by DNA polymerases. pnas.org DNA templates containing a triazole linkage have been successfully amplified by PCR, with the polymerase accurately reading through the artificial linkage. nih.govcambridge.orgpnas.org This surprising tolerance by natural enzymes opens up possibilities for creating synthetic genetic polymers with novel properties for applications in synthetic biology, nanotechnology, and diagnostics. encyclopedia.pubnih.gov

Generation of Oligonucleotide Conjugates for Research

A primary application of 5'-azido-(5'-deoxy)thymidine is as a key building block for the synthesis of modified oligonucleotides. The 5'-azido group acts as a chemical handle for "click chemistry," a set of highly efficient and specific reactions for covalently linking molecules together. acs.orgsoton.ac.uk Specifically, the azide group readily undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a molecule containing a terminal alkyne. idtdna.com This process allows for the precise, site-specific conjugation of oligonucleotides to a wide array of other molecules.

This methodology is used to create a variety of research tools:

Labeled Probes: Oligonucleotides can be conjugated to fluorescent dyes, biotin, or other reporter molecules for use in applications like fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and various binding assays.

Complex Biomolecular Structures: The click chemistry approach allows for the ligation of two or more oligonucleotide strands or the cyclization of a single strand. soton.ac.uk This has been used to create constructs like DNA catenanes and short, cyclic oligos, which are valuable for biophysical and biological studies due to their high stability. soton.ac.uk

Therapeutic and Diagnostic Constructs: Researchers can attach peptides, sugars, or other biologically active molecules to oligonucleotides, enabling studies on targeted delivery and cellular uptake. soton.ac.uk

The synthesis process typically involves preparing a phosphoramidite building block of 5'-azido-5'-deoxythymidine, which can then be used in standard automated solid-phase oligonucleotide synthesizers. researchgate.net This allows for the incorporation of the 5'-azido group at a precise location within the oligonucleotide sequence. researchgate.net

| Application Area | Technique Used | Example Conjugate | Research Purpose |

|---|---|---|---|

| Oligonucleotide Labeling | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fluorescent Dye-Oligonucleotide | Creating probes for imaging and detection assays. |

| Biomolecular Construction | CuAAC Click Ligation | Cyclic Oligonucleotides | Studying DNA topology and stability. soton.ac.uk |

| Bioconjugation | CuAAC | Peptide-Oligonucleotide | Investigating cellular delivery and interactions. soton.ac.uk |

Investigative Tools for Cellular Processes

Beyond its use in synthesis, 5'-azido-(5'-deoxy)thymidine serves as an investigative tool for probing the mechanics of cellular processes, particularly those involving DNA synthesis.

Unlike thymidine (B127349) analogues such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) or 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which are incorporated into newly synthesized DNA and used to label proliferating cells, 5'-azido-(5'-deoxy)thymidine functions primarily as an inhibitor of DNA synthesis. biosynth.comnih.gov Research has shown that the compound can bind to the enzyme DNA polymerase, which in turn causes a decrease in the rate of DNA synthesis. biosynth.com This inhibitory action can be used in research models to study the consequences of halting DNA replication, allowing scientists to investigate the cellular pathways that respond to replication stress. By blocking DNA synthesis, researchers can synchronize cell populations at a specific point in the cell cycle, which is a valuable technique for studying cell cycle progression and control mechanisms.

The ability of 5'-azido-(5'-deoxy)thymidine to interfere with DNA-related enzymatic processes makes it a useful tool for studying specific cellular response mechanisms in vitro. As an inhibitor of DNA polymerase, it can be used to induce and study the cellular DNA damage response (DDR). biosynth.com When DNA replication is stalled, cells activate a complex signaling network to arrest the cell cycle and initiate DNA repair. Introducing 5'-azido-(5'-deoxy)thymidine allows for the controlled activation of this pathway, enabling detailed study of the proteins and mechanisms involved.

Furthermore, the compound has been identified as a potential inhibitor of thymidylate kinase from Mycobacterium tuberculosis (TMPKmt), an enzyme that is critical for the DNA replication of the tuberculosis pathogen. targetmol.comlookchem.com This makes it a valuable research tool for investigating the metabolic pathways of pathogens and for studying the mechanism of action of potential new therapeutic agents. targetmol.com

| Cellular Process | Mechanism of Action | Research Application |

|---|---|---|

| DNA Synthesis | Inhibition of DNA Polymerase. biosynth.com | Inducing replication stress to study the DNA damage response. biosynth.com |

| Cell Cycle Progression | Blockage of S-phase. | Synchronization of cell cultures for cell cycle analysis. |

| Pathogen Nucleotide Metabolism | Potential inhibition of Mycobacterium tuberculosis TMPKmt. targetmol.comlookchem.com | Studying essential enzymatic pathways in pathogens. targetmol.com |

Preclinical Antiviral Research Applications (Mechanistic Studies)

In the context of antiviral research, it is crucial to distinguish 5'-azido-(5'-deoxy)thymidine from its well-known structural isomer, 3'-azido-3'-deoxythymidine (Zidovudine, or AZT). AZT is a potent antiviral agent whose mechanism relies on the 3'-azido group, which acts as a DNA chain terminator after the molecule is incorporated by viral reverse transcriptases. nih.govmdpi.com The absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, halting the growth of the viral DNA chain. nih.gov

For 5'-azido-(5'-deoxy)thymidine, the azido (B1232118) group is located at the 5' position, meaning it does not inherently function as a DNA chain terminator in the same manner as AZT. While one chemical supplier notes that the azide group may enhance its ability to inhibit reverse transcriptase, detailed mechanistic studies and in vitro efficacy data comparable to those for AZT are not extensively documented in the scientific literature. targetmol.com A 1976 study synthesized related 5'-azido compounds and reported antiviral activity against Herpes Simplex Virus, though the focus was not on 5'-azido-(5'-deoxy)thymidine itself. nih.gov Therefore, its primary and well-established role in preclinical research is not as a direct antiviral agent, but as a molecular tool for the applications described previously.

There is a lack of specific research data detailing the investigation of inhibition mechanisms of 5'-azido-(5'-deoxy)thymidine against viral polymerases. The vast body of literature on polymerase inhibition and chain termination focuses on its 3'-azido isomer (Zidovudine). nih.govmdpi.comnih.govmdpi.com

Comparative Studies with Other Nucleoside Antivirals in Preclinical Models

While 5'-azido-5'-deoxythymidine itself is often utilized as a precursor, studies on its derivatives provide insight into its potential role within the broader class of nucleoside antivirals. Research has focused on converting the 5'-azido group into a 5'-amino group to assess biological activity. For instance, the 5'-amino-2',5'-dideoxy analogs of thymidine (5-methyl-2'-deoxyuridine), 5-chloro-2'-deoxyuridine, 5-bromo-2'-deoxyuridine, and 5-iodo-2'-deoxyuridine have been synthesized from their respective 5'-azido precursors. nih.govosti.gov These 5'-amino derivatives were found to possess antiviral activity specifically against herpes simplex virus (HSV) in cell culture. nih.govosti.gov

In contrast to their activity against HSV, these compounds did not show inhibitory effects on the growth of Sarcoma 180 (murine cancer) cells or Vero (monkey kidney) cells in culture. nih.govosti.gov This suggests a degree of selectivity in their biological action. The broader category of nucleoside analogs includes well-established antiviral agents like 5-iododeoxyuridine (Idoxuridine), cytosine arabinoside (Ara-C), and adenine (B156593) arabinoside (Ara-A), which have demonstrated inhibitory effects against a range of herpesviruses and vaccinia virus in preclinical models. nih.gov The activity of the 5'-amino derivatives derived from 5'-azido-5'-deoxythymidine analogs appears more targeted.

Table 1: Preclinical Antiviral Activity of 5'-Amino Analogs Derived from 5'-Azido Precursors

| Compound | Virus Target | Activity in Preclinical Models | Source |

|---|---|---|---|

| 5'-Amino-2',5'-dideoxythymidine | Herpes Simplex Virus | Active | nih.gov |

| 5-Chloro-5'-amino-2',5'-dideoxyuridine | Herpes Simplex Virus | Active | nih.gov |

| 5-Bromo-5'-amino-2',5'-dideoxyuridine | Herpes Simplex Virus | Active | nih.govosti.gov |

| 5-Iodo-5'-amino-2',5'-dideoxyuridine | Herpes Simplex Virus | Active | nih.govosti.gov |

Preclinical Anticancer Research Applications (Mechanistic Studies)

The applications of 5'-azido-5'-deoxythymidine in preclinical cancer research have primarily centered on its role as an inhibitor of fundamental cellular processes required for tumor growth.

Mechanistic studies have identified 5'-azido-5'-deoxythymidine as an effective inhibitor of DNA synthesis. biosynth.com The compound is a synthetic analogue of thymidine and is understood to exert its effect by binding to the enzyme DNA polymerase. biosynth.com This interaction impedes the normal function of the polymerase, leading to a decrease in the rate of DNA replication. biosynth.com The inhibition of DNA synthesis is a cornerstone of many cancer chemotherapy strategies, as cancer cells are characterized by rapid and uncontrolled cell division that is highly dependent on DNA replication. wikipedia.org Further supporting this mechanism, the compound has also been identified as a potential inhibitor of thymidylate monophosphate kinase from Mycobacterium tuberculosis (TMPKmt), an enzyme crucial for the DNA replication pathway of the bacterium. lookchem.com

The impact of 5'-azido-5'-deoxythymidine on the proliferation of cancer cells in vitro has yielded specific findings. While it is an effective inhibitor of DNA synthesis, one report noted that the compound is not directly cytotoxic to cancer cells, but rather inhibits their growth. biosynth.com This suggests a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one (direct cell killing).

However, studies on closely related derivatives produced from 5'-azido precursors provide additional context. The 5'-amino-2',5'-dideoxy analogs of several halogenated pyrimidines, which showed antiviral activity, were specifically tested against cancer and other cell lines. These derivatives exhibited no inhibitory activity against Sarcoma 180 (a murine cancer cell line) or Vero cells (a line of monkey kidney cells) in culture, indicating a lack of anti-proliferative effect in these specific models. nih.govosti.gov

Table 2: Reported In Vitro Effects of 5'-Azido-5'-deoxythymidine and its Derivatives on Cell Lines

| Compound | Cell Line | Reported Effect | Source |

|---|---|---|---|

| 5'-Azido-5'-deoxythymidine | Cancer Cells (unspecified) | Inhibits cancer cell growth; Not cytotoxic | biosynth.com |

| 5'-Amino-2',5'-dideoxy analogs (derived from 5'-azido precursors) | Sarcoma 180 (murine) | No inhibitory activity | nih.govosti.gov |

| Vero (monkey) | No inhibitory activity | nih.govosti.gov |

Use as Precursors for Complex Biomolecular Syntheses

A primary and significant application of 5'-azido-5'-deoxythymidine is its role as a versatile chemical precursor for the synthesis of complex biomolecules, particularly modified nucleic acids. biosynth.comresearchgate.netmdpi.com The 5'-azido group is a key functional handle that allows for specific chemical modifications.

This compound can be converted into a phosphoramidite or phosphotriester building block, which is then used in standard solid-phase automated DNA synthesis to incorporate the azido group at the 5'-terminus of an oligonucleotide. researchgate.net The terminal azide is exceptionally useful for "click chemistry," a class of highly efficient and specific chemical reactions. researchgate.net Specifically, the azide group readily undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-modified molecule. researchgate.net This "click ligation" technique has been used to create synthetic DNA strands with unnatural, PCR-compatible triazole linkages. researchgate.net

Beyond click chemistry, the 5'-azido group serves as a precursor to other functional groups. It can be readily reduced to a 5'-amino group, enabling the synthesis of 5'-amino-modified nucleosides and oligonucleotides. nih.govmdpi.com These amino-modified nucleic acids can then be conjugated to other molecules. The synthetic relevance of azido-modified nucleosides is expansive, serving as key intermediates in the production of specialized nucleic acid structures like positively charged guanidine-linked ribooligonucleotides and P3'→N5' phosphoramidate (B1195095) ribonucleotides. mdpi.com

Table 3: Applications of 5'-Azido-5'-deoxythymidine as a Synthetic Precursor

| Precursor | Synthetic Method/Reaction | Resulting Biomolecule/Structure | Source |

|---|---|---|---|

| 5'-Azido-5'-deoxythymidine phosphoramidite/phosphotriester | Solid-Phase Oligonucleotide Synthesis | Oligonucleotides with a 5'-terminal azido group | researchgate.net |

| 5'-Azido-terminated oligonucleotide | Click Chemistry (Azide-Alkyne Cycloaddition) | DNA strands with triazole linkages; Bioconjugates | researchgate.net |

| 5'-Azido-5'-deoxythymidine | Chemical Reduction | 5'-Amino-5'-deoxythymidine | nih.govmdpi.com |

| 5'-Azido-ribonucleosides | Further Synthesis | Guanidine-linked ribooligonucleotides; P3'→N5' phosphoramidate ribonucleotides | mdpi.com |

Structural Analogue Studies and Structure Activity Relationships Sar in Preclinical Contexts

Comparative Analysis with Positional Isomers

A key aspect of understanding the SAR of 5'-azido-5'-deoxythymidine involves its comparison with positional isomers, most notably 3'-azido-3'-deoxythymidine (AZT). The placement of the azido (B1232118) group at either the 5' or 3' position of the deoxyribose ring profoundly influences the molecule's mechanism of action and its interaction with biological targets.

The primary distinction between 5'-azido-5'-deoxythymidine and its 3'-isomer, AZT, lies in their fundamental mechanism of antiviral action. AZT is a well-established chain terminator of viral reverse transcriptase. After intracellular phosphorylation to its triphosphate form, AZT is incorporated into the growing viral DNA chain. The presence of the azido group at the 3'-position prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate, thereby halting DNA elongation.

In contrast, 5'-azido-5'-deoxythymidine, with its azido modification at the 5'-position, retains a free 3'-hydroxyl group. This structural feature means that it cannot function as a chain terminator in the same manner as AZT. Its biological activity, therefore, must be ascribed to a different mechanism, potentially involving the inhibition of enzymes in the nucleoside metabolic pathway or other viral or cellular targets.

The differential positioning of the azide (B81097) group dictates distinct molecular interaction profiles for the 5' and 3' isomers. For AZT, the 3'-azido group is critical for its interaction with the active site of reverse transcriptase, leading to its incorporation and subsequent chain termination.

Exploration of Base Variations and Modifications

The exploration of modifications to the thymine (B56734) base of azidothymidine analogues has provided valuable insights into the SAR of this class of compounds. Studies on pyrimidine (B1678525) nucleosides related to AZT have demonstrated that substitutions at the C-5 position of the uracil (B121893) ring can significantly modulate antiviral potency. For instance, small alkyl groups such as methyl and ethyl at the C-5 position were found to be associated with high potency, whereas larger alkyl groups or a bromovinyl substitution led to a significant reduction in antiviral activity.

Furthermore, replacing the uracil ring with cytosine or 5-methylcytosine (B146107) has been shown to yield analogues with high potency. These findings suggest that the nature of the heterocyclic base is a key determinant of biological activity, likely by influencing the interaction with target enzymes. While these studies were conducted on 3'-azido-2',3'-dideoxyuridine (B1200160) derivatives, they provide a strong rationale for similar explorations with 5'-azido-5'-deoxythymidine to delineate the impact of base modifications on its specific biological profile.

In a related study, the synthesis of 5-(azidomethyl)-2'-deoxyuridine, an analogue with an azido-containing substituent on the pyrimidine base, was reported. This compound, along with 5-(hydroxymethyl)-2'-deoxyuridine, demonstrated strong inhibition of herpes simplex virus type 1 (HSV-1) replication and showed good affinity for the HSV-1 encoded pyrimidine deoxyribonucleoside kinase. This highlights that modifications at the C-5 position of the uracil base can significantly influence both enzyme recognition and antiviral activity.

| Compound | Base Modification | Observed Activity |

| 3'-azido-2',3'-dideoxyuridine | Uracil | Potent anti-HIV-1 activity |

| 3'-azido-5-ethyl-2',3'-dideoxyuridine | 5-Ethyluracil | Potent anti-HIV-1 activity |

| 3'-azido-2',3'-dideoxycytidine | Cytosine | Potent and selective anti-HIV-1 agent |

| 5-(azidomethyl)-2'-deoxyuridine | 5-(Azidomethyl)uracil | Strong inhibition of HSV-1 replication |

| 5-(hydroxymethyl)-2'-deoxyuridine | 5-(Hydroxymethyl)uracil | Strong inhibition of HSV-1 replication |

Modifications of the Deoxyribose Moiety

Modifications to the deoxyribose moiety, other than the defining azido substitution, have been shown to be critical for the biological activity of nucleoside analogues. Structure-activity relationship studies on pyrimidine nucleosides have indicated that alterations to the 5'-hydroxy group can lead to a marked reduction in antiviral activity. This is consistent with the understanding that the 5'-hydroxyl group is essential for the initial phosphorylation step by nucleoside kinases, which is often the rate-limiting step in the activation of these compounds.

Correlation of Structural Features with Enzymatic Recognition and Processing

The biological activity of most nucleoside analogues is contingent upon their recognition and phosphorylation by cellular or viral kinases to their corresponding mono-, di-, and triphosphate forms. The triphosphate is typically the active species that interacts with DNA polymerases or reverse transcriptases.

For AZT, it is well-established that it is phosphorylated by cytosolic thymidine (B127349) kinase to AZT-monophosphate. This is followed by further phosphorylation by thymidylate kinase to the diphosphate (B83284) and subsequently to the active triphosphate form. The efficiency of these phosphorylation steps is a critical determinant of AZT's antiviral potency.

Given this precedent, it is highly probable that 5'-azido-5'-deoxythymidine must also undergo enzymatic processing to exert any biological effect. However, the presence of the azido group at the 5'-position, where the initial phosphorylation occurs, presents a significant steric and electronic alteration. The ability of thymidine kinase and other cellular kinases to recognize and phosphorylate this modified 5'-terminus is a key question in its SAR. Studies on other 5'-modified nucleosides, such as 5'-amino-5'-deoxythymidine, have shown that they can be specifically phosphorylated by viral kinases, indicating that some level of modification at the 5'-position can be tolerated by certain enzymes.

The correlation between the structural features of 5'-azido-5'-deoxythymidine and its enzymatic recognition and processing is therefore central to its mechanism of action. The size and electronegativity of the 5'-azido group will directly influence its fit within the active site of kinases and its subsequent phosphorylation.

| Enzyme | Role in Nucleoside Analogue Activation | Interaction with 3'-azido-3'-deoxythymidine (AZT) |

| Thymidine Kinase | Catalyzes the first phosphorylation step (nucleoside to monophosphate). | Efficiently phosphorylates AZT to AZT-monophosphate. |

| Thymidylate Kinase | Catalyzes the second phosphorylation step (monophosphate to diphosphate). | Phosphorylates AZT-monophosphate, although this can be a rate-limiting step. |

| Nucleoside Diphosphate Kinase | Catalyzes the final phosphorylation step (diphosphate to triphosphate). | Converts AZT-diphosphate to the active AZT-triphosphate. |

| Reverse Transcriptase | The target enzyme for the active triphosphate form. | AZT-triphosphate is a competitive inhibitor and chain terminator. |

Advanced Analytical Methodologies for Characterization and Quantification of 5 Azido 5 Deoxy Thymidine in Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 5'-azido-(5'-deoxy)thymidine, providing detailed information about its atomic composition and chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of 5'-azido-(5'-deoxy)thymidine in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the complete carbon-hydrogen framework of the molecule.

Detailed ¹H NMR analysis allows for the assignment of each proton in the thymine (B56734) base and the deoxyribose sugar moiety. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the local electronic environment of each proton. Furthermore, the spin-spin coupling constants (J), measured in Hertz (Hz), provide crucial information about the connectivity and stereochemical relationships between adjacent protons, confirming the relative configuration of the sugar ring. sielc.com

Interactive Table: Expected NMR Data for 5'-Azido-(5'-deoxy)thymidine Note: This table represents expected chemical shift ranges based on analogous structures. Precise values are dependent on the solvent and experimental conditions.

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 (Thymine) | - | ~150-152 |

| C4 (Thymine) | - | ~163-165 |

| C5 (Thymine) | - | ~110-112 |

| C6 (Thymine) | ~7.4-7.6 (s) | ~136-138 |

| 5-CH₃ (Thymine) | ~1.8-1.9 (s) | ~12-13 |

| C1' (Sugar) | ~6.1-6.3 (t) | ~84-86 |

| C2' (Sugar) | ~2.2-2.4 (m) | ~38-40 |

| C3' (Sugar) | ~4.4-4.6 (m) | ~70-72 |

| C4' (Sugar) | ~3.9-4.1 (m) | ~86-88 |

| C5' (Sugar) | ~3.5-3.7 (m) | ~52-54 |

| NH (Thymine) | ~11.2-11.4 (br s) | - |

| 3'-OH (Sugar) | ~5.3-5.5 (d) | - |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of 5'-azido-(5'-deoxy)thymidine. This technique measures the mass-to-charge ratio (m/z) of the parent ion with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique molecular formula. For 5'-azido-(5'-deoxy)thymidine (C₁₀H₁₃N₅O₄), the calculated monoisotopic mass is 267.09675 Da. nih.gov HRMS analysis, often using electrospray ionization (ESI), would verify this exact mass, providing strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. This provides additional structural confirmation by identifying characteristic daughter ions. For instance, a key fragmentation would involve the loss of the azidomethyl group or the cleavage of the glycosidic bond, resulting in a fragment corresponding to the protonated thymine base (m/z 127).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique used to determine the concentration of 5'-azido-(5'-deoxy)thymidine in solution. The method relies on the strong UV absorbance of the thymine ring, which acts as the chromophore. In aqueous or alcoholic solutions, thymidine (B127349) and its analogues exhibit a characteristic maximum absorbance (λmax) at approximately 267 nm. nih.gov

This technique is particularly useful in conjunction with chromatography for quantification. By creating a calibration curve of known concentrations versus absorbance, the concentration of an unknown sample can be accurately determined. The molar extinction coefficient at the λmax is a constant that is characteristic of the compound under specific solvent and pH conditions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating 5'-azido-(5'-deoxy)thymidine from impurities, such as starting materials, by-products from synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of 5'-azido-(5'-deoxy)thymidine. A reversed-phase (RP-HPLC) method is typically employed, which separates compounds based on their hydrophobicity.

A standard method would utilize a C18 silica (B1680970) column with a gradient elution mobile phase, commonly consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.gov A small amount of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to improve peak shape and resolution. Detection is typically performed using a UV detector set to the compound's λmax (~267 nm). nih.gov

This method effectively separates the target compound from more polar or less polar impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of ≥95% is often required.

Interactive Table: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 4-5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid or TFA |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or TFA |

| Flow Rate | 0.7-1.0 mL/min |

| Detection | UV at ~267 nm |

| Column Temperature | Room Temperature or controlled (e.g., 30 °C) |

| Injection Volume | 5-20 µL |

Elemental Analysis and Contaminant Detection in Research Samples (e.g., ICP-MS for Residual Metals)

Ensuring that research samples of 5'-azido-(5'-deoxy)thymidine are free from elemental impurities is critical, as these contaminants can interfere with biological assays or catalytic reactions. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for detecting and quantifying trace and ultra-trace metals. nih.gov

The synthesis of nucleoside analogues may involve the use of metal-based catalysts (e.g., palladium, ruthenium, rhodium), or contamination can occur from manufacturing equipment. eag.com ICP-MS offers exceptionally high sensitivity and is capable of detecting a wide range of elements in a single analysis. sepscience.com The sample is typically digested in acid and introduced into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio, allowing for quantification down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

This analysis is guided by pharmacopeial standards, such as those outlined in USP chapters <232> and <233>, which set permitted daily exposure limits for toxic elements. eag.comanalytik-jena.com Key elements of concern include Class 1 metals like arsenic (As), cadmium (Cd), mercury (Hg), and lead (Pb), as well as various Class 2 catalyst metals. eag.comsepscience.com For high-purity research samples, ICP-MS provides the ultimate quality control check for these potentially harmful contaminants.

Future Research Directions and Unexplored Avenues in 5 Azido 5 Deoxy Thymidine Chemistry and Biology

Development of Novel Bioorthogonal Reactions

The azide (B81097) group of 5'-azido-(5'-deoxy)thymidine is a key reactant in several powerful bioorthogonal reactions. nih.gov These chemistries allow for the covalent joining of molecular partners in complex biological environments. mit.edu The primary reactions involving azides are the Staudinger ligation and azide-alkyne cycloadditions. nih.govmdpi.com

The Staudinger ligation was one of the first bioorthogonal reactions developed, forming a stable amide bond between an azide and a functionalized phosphine. nih.gov However, its relatively slow reaction kinetics have led to the wider adoption of azide-alkyne cycloadditions. nih.govsigmaaldrich.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , often called "click chemistry," is a highly efficient reaction that forms a stable triazole linkage. nih.govnih.govnih.gov It is significantly faster than the Staudinger ligation but requires a copper(I) catalyst, which can be toxic to living cells. sigmaaldrich.comacs.org

To address the issue of copper toxicity, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction uses a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst, making it highly suitable for experiments in living organisms. nih.govnih.gov

Future research is focused on developing new bioorthogonal reactions with even faster kinetics, greater selectivity, and improved biocompatibility. mit.edunumberanalytics.com This includes the design of novel reaction partners for the azide group beyond alkynes and phosphines, and the optimization of catalysts to minimize cellular perturbation. mit.edunumberanalytics.com The development of photo-click chemistry, where light is used to trigger the reaction, offers the potential for precise spatial and temporal control. numberanalytics.com

| Reaction | Key Features | Advantages | Limitations |

| Staudinger Ligation | Reaction between an azide and a triphenylphosphine (B44618). nih.gov | One of the earliest bioorthogonal reactions; no catalyst required. nih.gov | Slow reaction kinetics. nih.govsigmaaldrich.com |

| CuAAC (Click Chemistry) | Copper(I)-catalyzed 1,3-dipolar cycloaddition between an azide and a terminal alkyne. nih.govnih.gov | High efficiency, fast kinetics, and forms a very stable triazole linkage. nih.gov | Requires a copper catalyst, which can be toxic to live cells. nih.govacs.org |

| SPAAC (Copper-Free Click) | Reaction between an azide and a strained cyclooctyne. nih.gov | No catalyst required, making it ideal for live-cell and in vivo applications. nih.gov | Cyclooctynes can be sterically bulky and challenging to synthesize. nih.govnih.gov |

| Tetrazine Ligation | Reaction between a tetrazine and a strained alkene or alkyne. numberanalytics.com | Extremely fast kinetics and high selectivity. numberanalytics.com | Tetrazines and their reaction partners can be less stable than azides/alkynes. |

Integration into Advanced Molecular Diagnostics Tools

The ability to incorporate 5'-azido-(5'-deoxy)thymidine into nucleic acids provides a powerful handle for developing advanced molecular diagnostic tools. biocompare.com Traditional methods often rely on enzymatic amplification or complex labeling procedures. By incorporating an azide into a DNA probe or during nucleic acid replication, a simple and robust detection strategy can be designed using click chemistry. nih.gov

This approach enables the development of enzyme-free and amplification-free assays for detecting specific nucleic acid sequences with high sensitivity and selectivity. nih.gov For instance, an azide-modified oligonucleotide probe could be designed to bind to a target sequence (e.g., from a virus or a cancer cell). Subsequent "clicking" of a reporter molecule, such as a fluorophore, allows for direct detection. This strategy holds promise for point-of-care diagnostics where simplicity and speed are critical. biocompare.com Furthermore, this method is being explored for the discovery of cancer biomarkers by enriching and identifying glycoconjugates that have been metabolically labeled with azido (B1232118) analogues. mdpi.com

Exploration in New Biological Model Systems (Preclinical)

Modified nucleosides have a long history in preclinical research, with analogues like Zidovudine (AZT) being extensively studied in animal models. researchgate.netnih.gov 5'-azido-(5'-deoxy)thymidine offers new possibilities for tracking cellular processes in vivo. When administered to a biological model system, such as a mouse, it can be incorporated into the DNA of dividing cells.

The presence of the azide tag allows these newly synthesized DNA strands to be visualized or isolated. For example, after the labeling period, tissues can be collected, and a fluorescent probe can be attached via click chemistry to visualize regions of high cell proliferation, such as in developing tissues or tumors. This provides a powerful alternative to older methods like BrdU labeling. Preclinical studies are crucial for assessing the metabolic fate, efficacy, and potential toxicity of such modified nucleosides before they can be considered for any therapeutic application. researchgate.netacs.org

Design of Next-Generation Chemical Biology Probes

5'-azido-(5'-deoxy)thymidine is a fundamental component in the modular synthesis of next-generation chemical biology probes. nih.govresearchgate.net The azide group serves as a versatile chemical handle, allowing researchers to attach a wide array of functional molecules to a nucleic acid of interest. tennessee.edu

This modularity allows for the creation of "smart probes" that, for example, become fluorescent only after reacting with their target. nih.gov By incorporating 5'-azido-(5'-deoxy)thymidine into an oligonucleotide, researchers can subsequently "click" on various moieties to create highly specific tools for biological inquiry. researchgate.net

| Probe Type | Functional Moiety Attached via Click Chemistry | Application |

| Imaging Probes | Fluorophores (e.g., FITC, AF488) nih.gov | Visualizing the location and dynamics of specific DNA or RNA sequences in living cells. tennessee.edu |

| Affinity Probes | Biotin (B1667282), His-tags mdpi.com | Isolating and identifying proteins or other molecules that bind to a specific nucleic acid sequence (pull-down assays). mdpi.com |

| Activity-Based Probes | Reactive groups that bind to an enzyme's active site. mdpi.com | Identifying and profiling the activity of specific enzymes, such as polymerases or nucleases, within a complex biological sample. mdpi.com |

| Therapeutic Probes | Drug molecules, photosensitizers | Delivering a therapeutic agent to a specific cellular location or nucleic acid target. |

Expanding Applications in Nucleic Acid Engineering

Nucleic acid engineering involves the design and synthesis of DNA and RNA molecules with novel structures and functions. frontiersin.org 5'-azido-(5'-deoxy)thymidine is a key enabling tool in this field. It can be chemically synthesized into a phosphoramidite (B1245037) building block, allowing for its direct incorporation into oligonucleotides during automated solid-phase synthesis. researchgate.net This provides a straightforward method to place a reactive azide group at a precise location within a synthetic nucleic acid strand. researchgate.netidtdna.com

Once incorporated, the azide allows for post-synthetic modification via click chemistry. nih.gov This has been used to create:

Triazole-Linked Nucleic Acids : The azide-alkyne cycloaddition can be used to ligate two separate oligonucleotide strands, creating an artificial triazole backbone linkage that is compatible with PCR amplification. researchgate.net This has applications in gene synthesis and nanotechnology.

Modified Aptamers : Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets. nih.gov By incorporating an azide, various ligands, drugs, or imaging agents can be attached to enhance their function or for diagnostic purposes. nih.gov

Complex Nucleic Acid Architectures : The ability to specifically link different nucleic acid strands together opens up possibilities for creating complex, self-assembling DNA nanostructures.

Q & A

Q. What distinguishes 5'-azido-(5'-deoxy)thymidine from canonical thymidine in biochemical applications?

Unlike canonical thymidine, 5'-azido-(5'-deoxy)thymidine lacks the hydroxyl group at the 5' position, preventing phosphorylation by kinases. This modification renders it incapable of incorporation into DNA during synthesis, making it a competitive inhibitor of thymidine uptake via nucleoside transporters . Researchers can exploit this property to study nucleoside transport kinetics in human erythrocytes by comparing uptake rates with other analogs (e.g., using radiolabeled tracers and inhibition assays) .

Q. How does 5'-azido-(5'-deoxy)thymidine exhibit antibacterial activity, and what experimental parameters are critical for validating this?

The compound shows bacteriostatic effects against Bacillus subtilis and Staphylococcus aureus with an MBC (minimum bactericidal concentration) of 50 μg/mL . To validate activity, researchers should perform broth microdilution assays under standardized conditions (e.g., Mueller-Hinton broth, 37°C incubation). Controls must include solvent-only treatments and reference antibiotics. Structural analogs (e.g., 3'-azido derivatives) should be tested in parallel to assess structure-activity relationships .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported antiviral efficacy of 5'-azido-(5'-deoxy)thymidine derivatives?

Discrepancies in antiviral data may arise from impurities in synthesized compounds or cell-type-specific transport efficiency. To address this:

- Synthesis Quality Control : Use HPLC and H/C NMR to verify purity of intermediates (e.g., 5'-O-trityl-3'-azido-3'-deoxythymidine) and final products .

- Transport Assays : Compare cellular uptake in target cells (e.g., lymphocytes) versus non-target cells using H-labeled analogs and nucleoside transporter inhibitors (e.g., dipyridamole) .

- Enzyme Inhibition Profiling : Test inhibition of viral polymerases (e.g., HIV-1 reverse transcriptase) in vitro to decouple transport limitations from enzymatic activity .

Q. How can 5'-azido-(5'-deoxy)thymidine be integrated into metabolic modulation studies for combination cancer therapies?

The compound’s inability to phosphorylate allows it to spare endogenous thymidine pathways, potentially enhancing the efficacy of antimetabolites like 5-fluorouracil (5FUra). Experimental design should include:

- RNA Incorporation Assays : Co-administer C-labeled 5FUra with 5'-azido-(5'-deoxy)thymidine and quantify RNA incorporation via scintillation counting .

- Thymidylate Synthase (TS) Activity : Measure TS inhibition kinetics using cell lysates and H-dUMP radiolabeling to assess competitive effects .

- In Vivo Tumor Models : Use murine colon or mammary carcinoma models to evaluate tumor regression synergies while monitoring hematological toxicity .

Q. What structural modifications to 5'-azido-(5'-deoxy)thymidine could optimize its pharmacokinetic profile for CNS penetration?

- Lipophilicity Enhancement : Introduce alkyl groups at the 3'-position (e.g., 3'-azido-5'-octanoate derivatives) to improve blood-brain barrier permeability. Assess via logP calculations and in vitro BBB models .

- Prodrug Strategies : Synthesize 5'-phosphoramidate derivatives to enhance cellular uptake, followed by enzymatic cleavage to release the active compound. Validate stability in plasma and cerebrospinal fluid .

- Metabolic Stability : Use liver microsome assays to identify cytochrome P450 interactions and modify the azido group (e.g., replacing with fluorinated analogs) to reduce hepatic clearance .

Methodological Notes

- Synthesis References : Key intermediates (e.g., 5'-O-trityl-3'-azido-3'-deoxythymidine) require rigorous characterization via mass spectrometry and X-ray crystallography to confirm regiochemistry .

- Data Interpretation : When antibacterial activity varies across studies, consider strain-specific efflux pumps or biofilm formation. Supplement MIC assays with confocal microscopy to visualize biofilm disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.